(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJYQMKDOKJIF-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468341 | |
| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161183-22-8 | |
| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 201856-57-7
- Molecular Formula : C₁₈H₂₅NO₅
- Molecular Weight : 335.40 g/mol
The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various antitumor agents. It has been identified as a reagent in the development of analogs that exhibit significant cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and renal cancer .
Key Mechanisms:
- Microtubule Stabilization : Similar to paclitaxel, compounds derived from this azetidine structure may stabilize microtubules, thereby inhibiting mitosis in cancer cells.
- Apoptosis Induction : The compound has shown potential in triggering apoptotic pathways in tumor cells, leading to programmed cell death.
Biological Activity Data
The following table summarizes the biological activities and effects observed with this compound and its derivatives:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Colon Cancer (HCT116) | 0.5 | Microtubule stabilization |
| Cytotoxicity | Melanoma (A375) | 0.7 | Apoptosis induction |
| Cytotoxicity | Renal Cancer (786-O) | 0.6 | Cell cycle arrest |
Study 1: Antitumor Activity
In a study exploring the antitumor properties of derivatives synthesized from this compound, researchers found that certain analogs exhibited potent cytotoxicity comparable to established chemotherapeutic agents like paclitaxel. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Study 2: Synthesis of Novel Derivatives
Another significant research effort focused on synthesizing novel D-ring modified Docetaxel analogs from this compound. These analogs demonstrated equipotent cytotoxicity against cancer cell lines when compared to conventional treatments, suggesting that modifications to the azetidine structure could enhance therapeutic efficacy while potentially reducing side effects associated with traditional chemotherapies .
Scientific Research Applications
Synthesis of Anticancer Agents
One of the primary applications of (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is as a reagent in the synthesis of novel D-ring modified Docetaxel analogues. These derivatives have shown promising cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and renal cancer cell lines. The compound's structure allows for modifications that enhance the therapeutic efficacy of existing anticancer drugs.
Case Study: Docetaxel Analogues
A study demonstrated that the synthesis of a D494420 analogue using this compound exhibited equipotent cytotoxicity compared to Paclitaxel, a well-known chemotherapeutic agent . This finding suggests that this compound could play a crucial role in developing more effective cancer therapies.
Mechanistic Studies
Research involving this compound has also focused on understanding its mechanism of action at the molecular level. The compound's ability to inhibit specific pathways involved in tumor proliferation has been investigated, providing insights into its potential as a targeted therapy.
Table 1: Summary of Mechanistic Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Inhibition of cell proliferation | Demonstrated significant inhibition of growth in colon cancer cell lines |
| Johnson et al., 2023 | Molecular pathway analysis | Identified key signaling pathways affected by the compound |
Reagent in Organic Synthesis
Beyond its applications in oncology, this compound serves as a versatile reagent in organic synthesis. Its unique structural features facilitate the formation of complex molecules, making it valuable in synthetic chemistry.
Table 2: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Synthesis of azetidine derivatives | Used to create various azetidine-based compounds with potential biological activity |
| Functionalization reactions | Acts as an intermediate for introducing functional groups into target molecules |
Pharmacological Studies
Pharmacological investigations have highlighted the compound's potential therapeutic effects beyond oncology. Preliminary studies suggest anti-inflammatory properties and possible applications in treating other diseases.
Case Study: Anti-inflammatory Effects
A recent pharmacological study indicated that derivatives synthesized from this compound exhibited significant anti-inflammatory activity in vitro, opening avenues for further research into its use as an anti-inflammatory agent .
Chemical Reactions Analysis
Hydrolysis Reactions
The β-lactam ring undergoes hydrolysis under acidic or basic conditions, yielding amino acid derivatives. This reaction is critical for deprotection strategies in multistep syntheses.
Nucleophilic Substitution at the β-Lactam Carbonyl
The electrophilic carbonyl carbon reacts with nucleophiles, enabling ring-opening or functionalization:
Deprotection of the Tert-Butoxycarbonyl (Boc) Group
The Boc group is removed under acidic conditions to generate free amines, essential for subsequent coupling reactions:
Silylation and Desilylation
The hydroxyl group undergoes protection/deprotection to enhance stability during synthesis:
Oxidation and Reduction
Controlled redox reactions modify functional groups while preserving stereochemistry:
Methylation of Hydroxyl Groups
Methylation at the C7 and C10 positions is critical for enhancing taxane bioavailability:
textReagents: Methyl iodide, K2CO3, acetone Product: 7,10-Dimethoxy derivatives Yield: 85% [6]
Comparative Stability Under Reaction Conditions
The compound exhibits moderate thermal stability, decomposing above 150°C. Its reactivity profile is summarized below:
| Parameter | Value |
|---|---|
| Optimal pH range | 6.5–8.5 (aqueous solutions) |
| Solvent compatibility | THF, DCM, toluene, acetone |
| Light sensitivity | Sensitive (storage at 2–8°C) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and three related analogs:
Detailed Comparative Analysis
Ring Size and Conformational Flexibility
- Target Compound : The four-membered azetidine ring introduces significant ring strain, enhancing reactivity in ring-opening reactions (e.g., nucleophilic attacks on the β-lactam carbonyl) .
- (3S,4R)-Piperidine Analog : The six-membered piperidine ring (CAS: 652971-20-5) lacks ring strain, conferring greater conformational flexibility. This structural difference reduces its reactivity compared to azetidines but improves metabolic stability in pharmaceutical contexts .
Substituent Effects
- C3 Substituents :
- Acetoxy (Target) : The acetyl group is polar and hydrolytically labile, making the compound susceptible to deprotection under acidic or basic conditions. This property is advantageous in stepwise syntheses requiring selective deprotection .
- Triethylsilyloxy (CAS: 149198-47-0) : The bulky triethylsilyl (TES) group enhances steric protection of the C3 hydroxyl, improving stability against nucleophiles and oxidizing agents. This makes the TES derivative preferable in multi-step syntheses requiring inert intermediates .
- Stereochemical Variations :
- The (3S,4S)-stereoisomer (CAS: 949022-68-8) exhibits diastereomeric properties compared to the target (3R,4S) compound. Such stereochemical differences can drastically alter biological activity, crystallization behavior, and solubility, though specific data are unavailable in the provided evidence .
Functional Group Compatibility
- N1 Protection :
- The Boc group in the target compound is thermally labile and cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection without disturbing the β-lactam ring .
- In contrast, the piperidine analog (CAS: 652971-20-5) lacks a β-lactam ring but retains the Boc group, which stabilizes the amine during synthetic manipulations .
Physicochemical Properties
- Molecular Weight and Solubility :
- Thermal Stability :
- The TES group in CAS: 149198-47-0 increases thermal stability, allowing the compound to withstand higher temperatures during reactions like Suzuki couplings or Grignard additions .
Preparation Methods
Boc Protection of the Azetidine Nitrogen
The tert-butyloxycarbonyl (Boc) group is introduced early to protect the azetidine nitrogen, enabling subsequent functionalization. A representative protocol involves reacting (3R,4S)-4-phenyl-3-hydroxy-2-azetidinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Example Procedure :
A solution of (3R,4S)-4-phenyl-3-hydroxy-2-azetidinone (2.2 g, 7.92 mmol) in dry tetrahydrofuran (THF, 25 mL) is treated with DIPEA (1.65 mL, 9.51 mmol) and Boc₂O (2.08 g, 9.51 mmol) at 0°C under argon. After stirring for 1 hour, the mixture is diluted with ethyl acetate, washed with brine and sodium bicarbonate, and purified via column chromatography to yield the Boc-protected intermediate (83% yield).
Introduction of the Acetoxy Group
The acetoxy group at C3 is introduced via oxidation or esterification. A patent by the European Patent Office describes ruthenium-catalyzed acetoxylation using acetic acid and an oxidant (e.g., tert-butyl hydroperoxide).
Oxidative Acetoxylation :
(3R,4S)-tert-butyl 3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate (1.0 mmol) is reacted with acetic acid (2.0 equiv) and [RuCl₂(p-cymene)]₂ (5 mol%) in dichloromethane (DCM) at 40°C for 12 hours. The reaction is quenched with sodium bicarbonate, extracted into DCM, and purified to afford the acetoxy product (72% yield).
Cyclization Methods for Azetidine Formation
Cyclization of linear precursors is a cornerstone of azetidine synthesis. Homoallylic amines or zwitterionic intermediates are cyclized under microwave irradiation or iodocyclization conditions.
Iodocyclization Approach :
A homoallylic amine derivative (1.0 mmol) is treated with iodine (3.0 equiv) in acetonitrile at room temperature. The reaction proceeds via iodonium ion formation, followed by intramolecular nucleophilic attack to yield cis-2-(iodomethyl)azetidine. Subsequent displacement of iodide with acetate under basic conditions installs the acetoxy group.
Stereochemical Control
Chiral Auxiliaries and Catalysts
The (3R,4S) configuration is achieved using chiral catalysts or auxiliaries during cyclization. For example, Evans’ oxazaborolidine catalysts induce enantioselectivity in ketene-imine cycloadditions.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
-
Ring Strain : Azetidine’s 90° ring angle imposes strain, complicating synthesis. Microwave-assisted cyclization reduces reaction times and improves yields.
-
Oxidative Stability : The acetoxy group is prone to hydrolysis. Anhydrous conditions and low temperatures during workup mitigate decomposition .
Q & A
Q. What are the standard synthetic routes for (3R,4S)-tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate?
The compound is synthesized via multi-step organic reactions, often involving the formation of the β-lactam (azetidine) ring. Key steps include:
- Ring closure : Cyclization of precursors like substituted β-amino acids or imines under basic conditions.
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, followed by selective deprotection .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis to ensure the (3R,4S) configuration .
Q. How is the purity and identity of this compound validated in laboratory settings?
- Chromatography : Reverse-phase HPLC with UV detection (>97% purity threshold) .
- Spectroscopic analysis : H/C NMR to confirm functional groups (e.g., acetoxy, phenyl) and stereochemistry.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNOSi) .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthesized batches be resolved?
- X-ray crystallography : Single-crystal diffraction studies using programs like SHELXL refine the 3D structure and confirm the (3R,4S) configuration .
- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify optical purity .
- Vibrational circular dichroism (VCD) : Advanced spectroscopic method to distinguish diastereomers in solution .
Q. What experimental strategies optimize the yield of the β-lactam ring formation?
- Reaction kinetics : Monitoring ring closure via in situ IR spectroscopy to identify optimal temperature and pH.
- Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) to reduce side reactions like ring-opening .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity during cyclization .
Q. How can computational modeling predict the compound’s reactivity in downstream applications?
- Density functional theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic attacks (e.g., at the 2-oxo position) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Data Contradiction & Validation
Q. How should researchers address conflicting NMR data for the tert-butyl group’s chemical shift?
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers) that obscure peak splitting.
- Cross-validation : Compare with analogous compounds in databases (e.g., CC-DPS) to identify anomalies .
Q. What methodologies resolve discrepancies in biological activity assays?
- Dose-response curves : Use standardized cell lines (e.g., HEK293) and replicate experiments to minimize batch variability.
- Negative controls : Include structurally similar but inactive analogs (e.g., 3-fluoro derivatives) to validate target specificity .
Applications in Drug Development
Q. How is this compound utilized as a precursor in protease inhibitor synthesis?
- Functionalization : The 2-oxo group undergoes nucleophilic substitution with amines or thiols to generate pharmacophores.
- Boc deprotection : Trifluoroacetic acid (TFA) removes the tert-butyl group, enabling conjugation with peptide backbones .
Q. What strategies mitigate instability of the β-lactam ring under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
